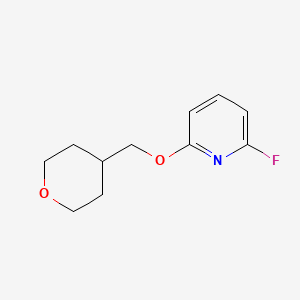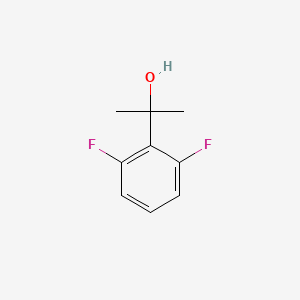
1-(4-pyridin-3-ylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-pyridin-3-ylphenyl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a pyridine and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-pyridin-3-ylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-pyridin-3-ylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine or aromatic rings .
Aplicaciones Científicas De Investigación
1-(4-pyridin-3-ylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including antinociceptive and anti-tubercular activities
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-pyridin-3-ylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as an antagonist at histamine H3 and sigma-1 receptors, which are involved in pain modulation and other physiological processes . The compound’s binding to these receptors can inhibit their activity, leading to therapeutic effects such as pain relief .
Comparación Con Compuestos Similares
1-(4-pyridin-3-ylphenyl)piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar structure but have a piperidine ring instead of a piperazine ring.
Other piperazine derivatives: Compounds like 1-(4-Pyridyl)piperazine and 4-(3-Chlorophenyl)piperazine have structural similarities but may differ in their pharmacological properties and applications
Propiedades
Fórmula molecular |
C15H17N3 |
|---|---|
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
1-(4-pyridin-3-ylphenyl)piperazine |
InChI |
InChI=1S/C15H17N3/c1-2-14(12-17-7-1)13-3-5-15(6-4-13)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2 |
Clave InChI |
QZICDENDIVEPPE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B8580354.png)










![5,6-dichloroThiazolo[4,5-b]pyrazine](/img/structure/B8580439.png)

